N,4-Dihydroxy-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-Dihydroxy-3-methoxybenzamide is a benzamide derivative with significant potential in various fields of scientific research. Benzamides are a class of compounds known for their diverse biological activities and applications in medicine, industry, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,4-Dihydroxy-3-methoxybenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves using diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which provides a green, rapid, and high-yielding process . This method is advantageous due to its eco-friendly nature and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamides typically involves the reaction between carboxylic acids and amines at high temperatures. more recent methods employ catalytic processes, such as copper-based metal-organic frameworks, to promote oxidative couplings, resulting in high yields and efficient production .
Chemical Reactions Analysis
Types of Reactions
N,4-Dihydroxy-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N,4-Dihydroxy-3-methoxybenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,4-Dihydroxy-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects . Additionally, its antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl 4-methoxybenzamide: Known for its use as an insect repellent.
N,N-Diethyl-3-methylbenzamide: Commonly used in the synthesis of bioactive compounds.
2,3-Dimethoxybenzamide: Exhibits antioxidant and antibacterial activities.
Uniqueness
N,4-Dihydroxy-3-methoxybenzamide stands out due to its dual hydroxyl and methoxy functional groups, which enhance its reactivity and biological activity. This unique structure allows it to participate in a broader range of chemical reactions and exhibit more potent biological effects compared to its analogs .
Properties
CAS No. |
144216-37-5 |
---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
N,4-dihydroxy-3-methoxybenzamide |
InChI |
InChI=1S/C8H9NO4/c1-13-7-4-5(8(11)9-12)2-3-6(7)10/h2-4,10,12H,1H3,(H,9,11) |
InChI Key |
XLINSLFJJZQYSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.